![molecular formula C23H22FN5O2S B2397476 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-14-4](/img/no-structure.png)
2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22FN5O2S and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PAK4 Inhibition for Anticancer Activity
The compound 7i belongs to a series of novel 2,4-diaminoquinazoline derivatives that were designed and synthesized as p21-activated kinase 4 (PAK4) inhibitors . PAK4 is a key effector of the Rho family GTPases Rac and Cdc42, playing critical roles in cellular functions such as cell growth, apoptosis, and cytoskeleton regulation. Notably, compounds 8d and 9c demonstrated potent inhibitory activity against PAK4 (IC50 values of 0.060 μM and 0.068 μM, respectively). Additionally, these compounds exhibited antiproliferative effects against the A549 cell line, inhibiting cell cycle distribution, migration, and invasion . Further development of this compound class as PAK4 inhibitors holds promise for anticancer therapies.
Hydromethylation Reactions
While not directly related to biological applications, the compound’s structure suggests potential utility in organic synthesis. The presence of a piperazine ring and a quinazolinone scaffold could make it interesting for catalytic protodeboronation reactions . These reactions are valuable for functionalizing alkenes, and the compound’s unique features may contribute to novel transformations.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(4-fluorophenyl)piperazine with ethyl acetoacetate to form 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one, which is then treated with Lawesson's reagent to yield the final product, 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Starting Materials": [ "2-amino-4-(4-fluorophenyl)piperazine", "ethyl acetoacetate", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-fluorophenyl)piperazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Step 2: Treatment of the intermediate product with Lawesson's reagent, which is a mixture of phosphorus pentasulfide and a reducing agent such as triphenylphosphine, to yield the final product, 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |
CAS-Nummer |
1028685-14-4 |
Produktname |
2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |
Molekularformel |
C23H22FN5O2S |
Molekulargewicht |
451.52 |
IUPAC-Name |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C23H22FN5O2S/c24-15-5-7-16(8-6-15)27-11-13-28(14-12-27)20(30)10-9-19-22(31)29-21(25-19)17-3-1-2-4-18(17)26-23(29)32/h1-8,19,25H,9-14H2 |
InChI-Schlüssel |
AODPFAACLVRMKF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



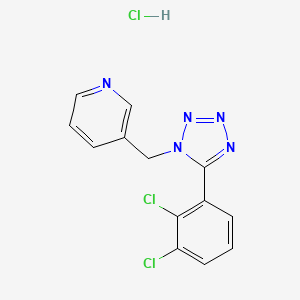
![5,5-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2397395.png)
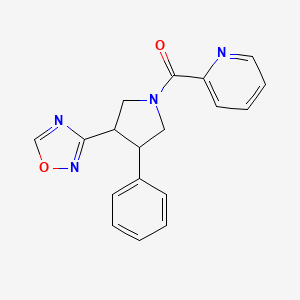
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2397397.png)
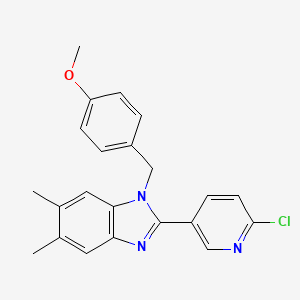
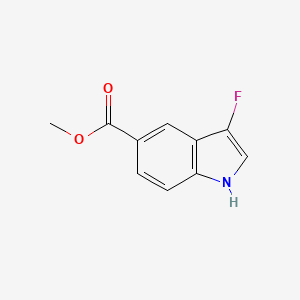
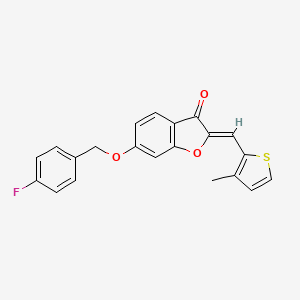
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397406.png)

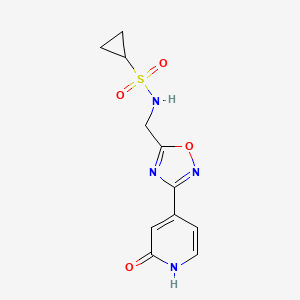
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2397411.png)
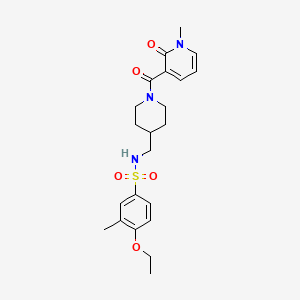
![6-Ethynyl-1-azaspiro[3.3]heptane](/img/structure/B2397415.png)
![4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide](/img/structure/B2397416.png)